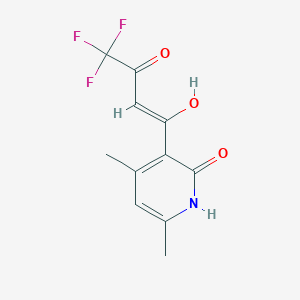
1H-Pyridin-2-one, 4,6-dimethyl-3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-3-[(E)-4,4,4-TRIFLUORO-3-HYDROXY-2-BUTENOYL]-2(1H)-PYRIDINONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridinone ring substituted with dimethyl, trifluoro, and hydroxybutenoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-3-[(E)-4,4,4-TRIFLUORO-3-HYDROXY-2-BUTENOYL]-2(1H)-PYRIDINONE typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyridone with an appropriate trifluoroacylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-3-[(E)-4,4,4-TRIFLUORO-3-HYDROXY-2-BUTENOYL]-2(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridinones, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-DIMETHYL-3-[(E)-4,4,4-TRIFLUORO-3-HYDROXY-2-BUTENOYL]-2(1H)-PYRIDINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-3-[(E)-4,4,4-TRIFLUORO-3-HYDROXY-2-BUTENOYL]-2(1H)-PYRIDINONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyridone: A precursor in the synthesis of the target compound.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacyl groups.
Hydroxybutenoyl derivatives: Compounds with similar hydroxybutenoyl groups.
Uniqueness
4,6-DIMETHYL-3-[(E)-4,4,4-TRIFLUORO-3-HYDROXY-2-BUTENOYL]-2(1H)-PYRIDINONE is unique due to its combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10F3NO3 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
4,6-dimethyl-3-[(Z)-4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10F3NO3/c1-5-3-6(2)15-10(18)9(5)7(16)4-8(17)11(12,13)14/h3-4,16H,1-2H3,(H,15,18)/b7-4- |
InChI Key |
HUDQTDZATXQZLA-DAXSKMNVSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)/C(=C/C(=O)C(F)(F)F)/O)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=CC(=O)C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11062931.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide](/img/structure/B11062938.png)
![8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062945.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole](/img/structure/B11062956.png)
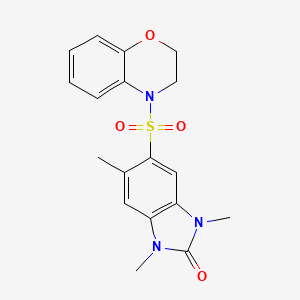
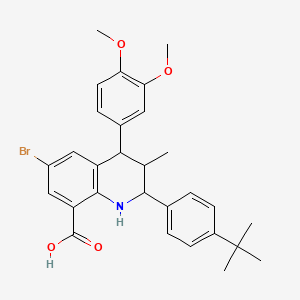
![Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-](/img/structure/B11062972.png)
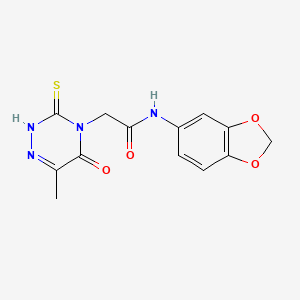
![3-methoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B11062981.png)
![2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid](/img/structure/B11063001.png)
![6-(1,3-Benzodioxol-5-yl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11063002.png)
![5-[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-tetrazole](/img/structure/B11063004.png)
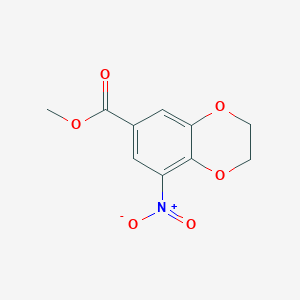
![N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063014.png)
